5-Bromo-1-cyclohexyl-6-fluorobenzimidazole
CAS No.: 1365272-71-4
Cat. No.: VC0087626
Molecular Formula: C13H14BrFN2
Molecular Weight: 297.171
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1365272-71-4 |
|---|---|
| Molecular Formula | C13H14BrFN2 |
| Molecular Weight | 297.171 |
| IUPAC Name | 5-bromo-1-cyclohexyl-6-fluorobenzimidazole |
| Standard InChI | InChI=1S/C13H14BrFN2/c14-10-6-12-13(7-11(10)15)17(8-16-12)9-4-2-1-3-5-9/h6-9H,1-5H2 |
| Standard InChI Key | KQORTAOFZXABHG-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)N2C=NC3=CC(=C(C=C32)F)Br |
Introduction
Chemical Identity and Structural Characteristics
5-Bromo-1-cyclohexyl-6-fluorobenzimidazole is a benzimidazole derivative characterized by the presence of bromine at the 5-position and fluorine at the 6-position of the benzimidazole ring, along with a cyclohexyl group attached to the nitrogen atom at position 1 . The compound is formally known by its IUPAC name 5-bromo-1-cyclohexyl-6-fluorobenzimidazole and is also referred to as 5-bromo-1-cyclohexyl-6-fluoro-1H-1,3-benzodiazole in some sources .
The molecular structure of 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole consists of a benzimidazole core with specific substitutions that contribute to its chemical reactivity and biological activity. The cyclohexyl group attached to the nitrogen atom provides lipophilicity, while the bromine and fluorine substituents influence the compound's electronic properties and potential for interaction with biological targets.
Physical and Chemical Properties
The physical and chemical properties of 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1365272-71-4 |
| Molecular Formula | C13H14BrFN2 |
| Molecular Weight | 297.171 g/mol |
| XLogP3-AA | 3.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 296.03244 Da |
| Topological Polar Surface Area | 17.8 Ų |
| Heavy Atom Count | 17 |
| Formal Charge | 0 |
| Complexity | 270 |
The compound's relatively high XLogP3-AA value of 3.9 indicates its lipophilic nature, which may influence its membrane permeability and potential for absorption in biological systems . The absence of hydrogen bond donors and the presence of two hydrogen bond acceptors affect its solubility and interactions with biological targets . The limited number of rotatable bonds (1) suggests a relatively rigid structure, which may contribute to its specificity in target binding .
Synthesis Methods
The synthesis of 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole typically involves a cyclization reaction using commercially available starting materials. The primary precursors for this synthesis are 5-bromo-2-fluoroaniline and cyclohexylamine. The reaction conditions are carefully optimized to ensure the formation of the benzimidazole ring with the desired substituents at specific positions.
The general synthetic pathway involves several steps, starting with the reaction between 5-bromo-2-fluoroaniline and cyclohexylamine to form an intermediate, which then undergoes cyclization to form the benzimidazole ring. The reaction conditions, including temperature, solvent, and catalysts, play crucial roles in determining the yield and purity of the final product.
After the synthesis, purification techniques such as recrystallization or chromatography are employed to obtain the compound with high purity. The choice of purification method depends on various factors, including the nature of impurities and the desired level of purity for the intended application.
Chemical Reactivity
5-Bromo-1-cyclohexyl-6-fluorobenzimidazole exhibits diverse chemical reactivity, primarily due to the presence of bromine and fluorine atoms in its structure. These halogen substituents serve as potential sites for various chemical transformations, making this compound a versatile intermediate for the synthesis of more complex molecules.
Substitution Reactions
One of the most significant aspects of this compound's reactivity is its ability to undergo substitution reactions, particularly at the bromine position. The bromine atom can be replaced with various nucleophiles, leading to the formation of different derivatives with potentially enhanced biological activities. Common reagents used for these substitution reactions include amines, thiols, and alkoxides, which can introduce diverse functional groups at the 5-position of the benzimidazole ring.
Oxidation and Reduction Reactions
5-Bromo-1-cyclohexyl-6-fluorobenzimidazole can also participate in oxidation and reduction reactions, leading to the formation of various derivatives with modified electronic properties. Oxidizing agents such as hydrogen peroxide can be used to modify the compound, while reducing agents like sodium borohydride can facilitate reduction reactions. These transformations provide additional pathways for diversifying the compound's structure and potentially enhancing its biological activities.
Biological Activities
The biological activities of 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole have been a subject of significant interest in medicinal chemistry research. The compound exhibits multiple biological properties, including anticancer, antimicrobial, and antioxidant activities, which highlight its potential for therapeutic applications.
Anticancer Properties
Research has demonstrated that 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole exhibits significant anticancer activities against various cancer cell lines. In vitro studies have shown its ability to inhibit the viability of liver, breast, and leukemia cells, indicating its broad-spectrum anticancer potential.
The compound's mechanism of action in cancer cells involves the induction of apoptosis, a programmed cell death process that is often dysregulated in cancer. Studies have reported an IC50 value of approximately 25.72 ± 3.95 μM against MCF cell lines, providing quantitative evidence of its anticancer efficacy. This IC50 value represents the concentration of the compound required to inhibit the growth of MCF cells by 50%, serving as a measure of its potency.
Research Applications
The unique structural features and biological activities of 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole make it a valuable compound for various research applications. Its primary use is in medicinal chemistry research, where it serves as a lead compound for the development of potential therapeutic agents, particularly for cancer treatment.
The compound's ability to undergo various chemical transformations allows for the creation of a library of derivatives with potentially enhanced biological activities or improved pharmacokinetic properties. These derivatives can be screened for their efficacy against various diseases, contributing to the discovery of novel therapeutic agents.
In addition to its role in drug discovery, 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole can serve as a tool for studying biological processes, particularly those involved in cancer progression and antimicrobial resistance. By investigating the compound's interactions with biological targets, researchers can gain insights into the underlying mechanisms of these processes, potentially leading to new therapeutic strategies.
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